

TUG-905: A Technical Guide to a Potent GPR40 Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TUG-905

Cat. No.: B10770584

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **TUG-905**, a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). This document consolidates key data, experimental methodologies, and signaling pathway information relevant to the study of **TUG-905**.

Core Compound Information

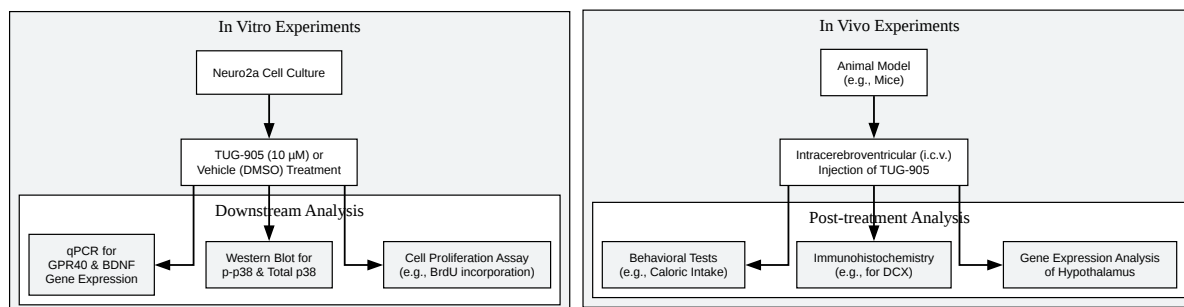
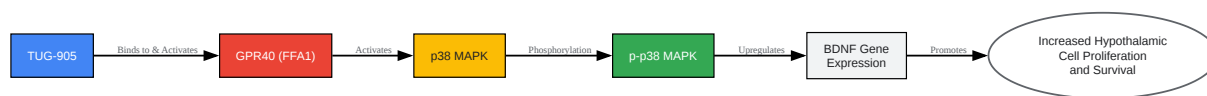
TUG-905 is a valuable research tool for investigating the physiological roles of GPR40. Its key identifiers and physicochemical properties are summarized below.

Property	Value	Reference(s)
CAS Number	1390641-90-3	[1] [2]
Molecular Weight	499.59 g/mol	[1] [2]
Molecular Formula	C27H30FNO5S	[2]
Target	GPR40 / FFA1 Agonist	[1]
pEC50	7.03	[1]

Mechanism of Action and Signaling Pathway

TUG-905 exerts its biological effects through the selective activation of GPR40. In the context of hypothalamic neurogenesis, the binding of **TUG-905** to GPR40 initiates a downstream signaling cascade that involves the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK). This, in turn, leads to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a key regulator of neuronal survival, differentiation, and synaptic plasticity. This signaling pathway has been shown to promote the proliferation and survival of hypothalamic cells.[3][4]

The signaling cascade can be visualized as follows:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. TUG-905 - Immunomart [immunomart.com]
- 3. Activation of GPR40 induces hypothalamic neurogenesis through p38- and BDNF-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TUG-905: A Technical Guide to a Potent GPR40 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10770584#tug-905-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com